2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-cyclopentyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-10-12-16(13-11-15)23-20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMCLFGKQAVHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound acts as a COX-2 inhibitor . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostanoids. This leads to a decrease in the levels of prostaglandins, thromboxanes, and prostacyclins, reducing inflammation and pain.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids, resulting in reduced inflammation and pain . This makes it potentially useful in the treatment of conditions such as arthritis, where inflammation is a major symptom.
Biological Activity
The compound 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide (also referred to as K284-2314) has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- IUPAC Name : 2-[(3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]-N-(p-tolyl)acetamide
Synthesis
The synthesis of K284-2314 involves the condensation of 3-cyclopentyl-4-oxo-3,4-dihydroquinazoline with p-tolyl acetamide in the presence of a suitable coupling agent. The reaction typically employs thionyl chloride or carbonyldiimidazole as activating agents to facilitate the formation of the thioether linkage.
Anticancer Activity
Research indicates that K284-2314 exhibits significant anticancer properties. In vitro studies have shown that it selectively inhibits the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. Notably, one study reported a log GI(50) value of -6.01 for HOP-92 (NSCLC) and -6.00 for U251 (CNS), indicating potent cytotoxicity against these cell lines .
Antimicrobial Activity
K284-2314 also demonstrates antimicrobial activity against a range of bacterial strains. The compound's effectiveness was evaluated using standard antimicrobial susceptibility testing methods. Results indicated that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been studied for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The synthesized derivatives were shown to possess varying degrees of inhibitory activity against this enzyme, which is critical for developing new antidiabetic agents .
Case Studies
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications to the cyclopentyl and quinazoline moieties can significantly influence biological activity. Variations in substituents on the aromatic rings also play a crucial role in enhancing potency and selectivity towards target enzymes and cancer cells.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, molecular docking studies suggest that this compound may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could provide therapeutic benefits for conditions characterized by chronic inflammation, such as arthritis and asthma .
Anticancer Potential
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of quinazoline can selectively induce apoptosis in cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds have indicated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds suggest that this class may serve as a basis for developing new antimicrobial agents.
Case Study 1: Inhibition of 5-Lipoxygenase
A study evaluated the anti-inflammatory potential of related compounds through in silico molecular docking techniques. The findings suggested that modifications to the quinazoline structure could enhance binding affinity to 5-lipoxygenase, indicating a pathway for developing more potent anti-inflammatory agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of the compound induced apoptosis via mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, highlighting its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, synthetic yields, biological activity, and ADMET properties.
Structural Analogues and Substituent Effects
The quinazolinone-thioacetamide scaffold is highly modular, with variations in the quinazolinone N3-substituent, acetamide N-substituent, and additional functional groups influencing activity. Key comparisons include:
- Cyclopentyl vs.
- Acetamide N-Substituents : The p-tolyl group (methyl-substituted aryl) may offer balanced solubility and target affinity compared to electron-withdrawing groups like nitrothiazolyl (8n) or heterocycles (5), which could enhance reactivity but reduce bioavailability .
ADMET and Toxicity
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing 2-((3-cyclopentyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide?
The synthesis involves multi-step reactions starting with cyclopentyl-substituted quinazolinone precursors. Key steps include:
- Thioether formation : Reacting a quinazolinone intermediate with a thiol-containing reagent (e.g., thioglycolic acid derivatives) under basic conditions (e.g., triethylamine in DMF) to introduce the thioether linkage .
- Acetamide coupling : Using coupling agents (e.g., EDC/HOBt) to conjugate the thioether intermediate with p-toluidine. Reaction monitoring via TLC or HPLC ensures purity .
- Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to isolate the final product .
Basic: What analytical techniques confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability (e.g., decomposition above 250°C) .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while avoiding protic solvents prevents undesired hydrolysis .
- Temperature control : Maintaining 60–80°C during thioether formation reduces side reactions like oxidation .
- Catalyst use : Triethylamine or DBU accelerates coupling reactions while suppressing acid-mediated degradation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response profiling : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations to establish dose dependency .
- Target validation : Use CRISPR knockouts or RNA silencing to confirm specificity for purported targets (e.g., kinases or inflammatory mediators) .
- Meta-analysis : Compare structural analogs (e.g., substituent variations on the quinazolinone core) to identify activity trends .
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?
- Substituent variation : Modify the cyclopentyl group (e.g., cyclohexyl or aryl substitutions) to assess steric/electronic effects on binding .
- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to evaluate metabolic stability .
- Pharmacophore mapping : Use molecular docking to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
Basic: What biological targets or pathways are associated with this compound?
- Kinase inhibition : The quinazolinone core mimics ATP, making it a candidate for tyrosine kinase inhibitors .
- Anti-inflammatory activity : Thioether-linked acetamides may modulate COX-2 or NF-κB pathways .
- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria via membrane disruption .
Advanced: How to design in vitro/in vivo assays to evaluate this compound’s therapeutic potential?
- In vitro : Use fluorescence-based assays (e.g., FP-TDP1 for DNA repair inhibition) with IC determination .
- In vivo : Administer in rodent models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (plasma half-life, bioavailability) .
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
Advanced: What methodologies assess the compound’s thermal and chemical stability?
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to identify labile functional groups .
Basic: What functional groups dictate its reactivity and potential derivatization?
- Thioether linkage : Susceptible to oxidation (e.g., to sulfoxide) but enables conjugation with electrophiles .
- Acetamide group : Participates in hydrogen bonding with biological targets; can be replaced with urea/carbamate for solubility modulation .
- Quinazolinone core : Aromatic π-system critical for stacking interactions in enzyme active sites .
Advanced: How to address discrepancies in spectral data during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
